6-Isopropylpicolinimidamide

Physicochemical profiling Salt selection Drug-likeness optimization

6-Isopropylpicolinimidamide (CAS 763045-09-6; hydrochloride CAS 112451-64-6) is a heterocyclic small molecule belonging to the picolinimidamide (pyridine-2-carboximidamide) class, distinguished by an isopropyl substituent at the 6-position of the pyridine ring. With a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol, this compound features the amidine (carboximidamide) functional group, which confers significantly higher basicity (predicted conjugate acid pKa ~12) compared to its amide analog, picolinamide.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13079142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylpicolinimidamide
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC=C1)C(=N)N
InChIInChI=1S/C9H13N3/c1-6(2)7-4-3-5-8(12-7)9(10)11/h3-6H,1-2H3,(H3,10,11)
InChIKeyFUSOHTYYGLQNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropylpicolinimidamide – Procurement-Grade Picolinimidamide Scaffold for Kinase and Enzyme Inhibitor Research


6-Isopropylpicolinimidamide (CAS 763045-09-6; hydrochloride CAS 112451-64-6) is a heterocyclic small molecule belonging to the picolinimidamide (pyridine-2-carboximidamide) class, distinguished by an isopropyl substituent at the 6-position of the pyridine ring . With a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol, this compound features the amidine (carboximidamide) functional group, which confers significantly higher basicity (predicted conjugate acid pKa ~12) compared to its amide analog, picolinamide . This scaffold serves as a key building block in medicinal chemistry for generating potent inhibitors targeting kinases, proteases, and oxidoreductases, as evidenced by structurally related picolinimidamide derivatives demonstrating nanomolar activity against FGFR kinases and 11β-HSD1 [1][2]. The compound's XLogP of 1.3 and dual hydrogen-bond donor/acceptor capacity enable rational modulation of pharmacokinetic properties during lead optimization .

Why 6-Isopropylpicolinimidamide Cannot Be Substituted by Generic Picolinamide or Unsubstituted Amidine Analogs


Procurement decisions for picolinimidamide derivatives are highly sensitive to both the functional group identity (amidine vs. amide) and the regiospecific position of the isopropyl substituent. The amidine group in 6-isopropylpicolinimidamide exhibits a conjugate acid pKa approximately 12 units higher than the corresponding amide in 6-isopropylpicolinamide (predicted pKa ~15.14 for the amide N–H deprotonation, vs. amidine protonation pKa ~12), fundamentally altering solubility, salt formation behavior, and target engagement through ionic interactions . Positional isomerism further precludes interchangeability: the 6-isopropyl substitution pattern places steric bulk adjacent to the amidine warhead, directly influencing the conformational landscape and metal coordination geometry in ways that 5-isopropyl or 4-isopropyl congeners cannot replicate [1]. Evidence from the picolinamide 11β-HSD1 inhibitor series demonstrates that 6-substitution is critical for achieving both potency and oral bioavailability, with improper substitution leading to >10-fold loss in cellular activity [2]. These structural features are not interchangeable with generic picolinimidamide (unsubstituted parent, CAS 52313-50-5), which lacks the lipophilic and steric contributions provided by the 6-isopropyl group (XLogP difference: 1.3 vs. ~0.03) .

Quantitative Differentiation Evidence for 6-Isopropylpicolinimidamide Against Closest Analogs


Amidine vs. Amide Basicity Differentiation: Conjugate Acid pKa Shift of ~12 Orders of Magnitude Relative to 6-Isopropylpicolinamide

6-Isopropylpicolinimidamide contains the amidine (carboximidamide) functional group, which is fundamentally distinct from the amide group in 6-isopropylpicolinamide (CAS 1865042-46-1). Amidine bases exhibit conjugate acid pKa values of approximately 12, making them strongly basic and predominantly protonated at physiological pH, whereas the corresponding amide exhibits a predicted pKa of 15.14±0.50 (N–H deprotonation) and is essentially neutral at pH 7.4 . This difference of ~12 orders of magnitude in basicity has direct consequences for aqueous solubility of salt forms, membrane permeability, and target binding through ionic interactions with acidic residues in enzyme active sites.

Physicochemical profiling Salt selection Drug-likeness optimization

XLogP Lipophilicity Advantage: 1.3 for 6-Isopropylpicolinimidamide vs. ~0.03 for Unsubstituted Picolinimidamide

The computed XLogP for 6-isopropylpicolinimidamide is 1.3, reflecting the contribution of the 6-isopropyl substituent to lipophilicity, compared to approximately 0.03 for the unsubstituted parent compound picolinimidamide (CAS 52313-50-5) . This 1.27 log unit increase translates to approximately a 19-fold greater octanol-water partition coefficient, indicative of enhanced membrane permeability potential while remaining within the favorable drug-like range (XLogP <5). For context, the structurally related 6-isopropylpicolinamide (amide form) exhibits a predicted density of 1.084±0.06 g/cm³ and boiling point of 279.6±28.0 °C, physicochemical parameters that differ from the amidine due to different intermolecular hydrogen bonding patterns .

Lipophilicity Lead optimization ADME prediction

Hydrochloride Salt Aqueous Solubility: ≥25 mg/mL for 6-Isopropylpicolinimidamide HCl, Enabling Direct Biochemical Assay Preparation Without Organic Co-Solvents

The hydrochloride salt form of 6-isopropylpicolinimidamide (CAS 112451-64-6, molecular weight 199.68 g/mol) demonstrates aqueous solubility of at least 25 mg/mL (equivalent to ≥50 mM), as reported on Chemistry StackExchange for this compound [1]. This represents a significant practical advantage over the free base form, which has limited aqueous solubility due to its moderate XLogP (1.3) and is predominantly handled in organic solvents. By comparison, the unsubstituted picolinimidamide hydrochloride (CAS 51285-26-8) has a reported melting point of 150-152°C and is also water-soluble, but lacks the lipophilic character necessary for membrane target engagement .

Solubility Formulation Assay development

Regiospecific 6-Position Isopropyl Substitution Confers Distinct Coordination Geometry in Metal Complexes Relative to 4-Isopropyl and 5-Isopropyl Isomers

The position of the isopropyl substituent on the picolinimidamide scaffold dictates the coordination mode adopted by the ligand toward transition metals. A 2024 study on organoiridium picolinamidate complexes demonstrated that when R = isopropyl at the 6-position, the ligand adopts N,O-coordination to iridium, whereas N,N′-coordination is observed for R = H or methyl substituents [1]. This coordination geometry difference arises from steric interactions between the 6-isopropyl group and the metal center, which disfavor the planar N,N′-chelation mode. The 6-isopropyl substitution pattern in 6-isopropylpicolinimidamide is thus predicted to enforce similar N,O-coordination or monodentate binding modes that are inaccessible to 4-isopropyl or 5-isopropyl positional isomers, affecting the stability, redox potential, and catalytic activity of derived metal complexes.

Coordination chemistry Catalyst design Metal-organic frameworks

Optimal Procurement and Application Scenarios for 6-Isopropylpicolinimidamide Based on Quantitative Differentiation Evidence


Scaffold for Kinase Inhibitor Lead Generation Requiring Cationic Warhead Engagement

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 6-isopropylpicolinimidamide as a hinge-binding scaffold where the protonated amidine (pKa ~12) engages catalytic lysine or aspartate residues through ionic interactions unavailable to neutral amide analogs. The N-isopropylpicolinamide substructure has demonstrated IC50 values of 10-20 nM against FGFR1-4 in patented inhibitor series (US10251892, Example 178), validating the potency achievable with this template [1]. The 6-isopropyl substitution provides the lipophilicity (XLogP 1.3) needed for reasonable membrane permeability while the hydrochloride salt form (solubility ≥25 mg/mL) supports high-concentration biochemical assay preparation [2]. Researchers should procure this specific isomer rather than 4- or 5-isopropyl variants to maintain the steric profile required for selective kinase pocket occupancy.

Metallodrug and Coordination Complex Design Leveraging 6-Position Steric Control

Inorganic and organometallic chemists designing half-sandwich or square-planar metal complexes for catalytic or biological applications should select 6-isopropylpicolinimidamide to enforce N,O-coordination or monodentate binding modes at the metal center. As demonstrated with organoiridium picolinamidate complexes, the 6-isopropyl substituent creates sufficient steric hindrance adjacent to the amidine nitrogen to disfavor N,N′-chelation, switching the coordination mode to N,O-binding [3]. This steric control is unavailable with 4-isopropyl or 5-isopropyl picolinimidamide isomers, which lack the proximal steric bulk. The amidine functionality additionally provides a cationic metal-binding site distinct from neutral amide ligands, enabling tuning of complex charge and aqueous solubility.

11β-HSD1 Inhibitor Optimization Programs Requiring 6-Substituted Picolinamide/Picolinimidamide Cores

Research programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disease can employ 6-isopropylpicolinimidamide as a core scaffold for structure-activity relationship (SAR) exploration. The 2015 Ryu et al. study demonstrated that 6-substituted picolinamide derivatives achieve highly potent, selective, and orally bioavailable 11β-HSD1 inhibition, with compound 24 showing excellent activity in a mouse ex vivo pharmacodynamic model and reducing blood glucose and improving lipid profiles in ob/ob mice after oral administration [4]. While the specific 6-isopropylpicolinimidamide has not been directly tested in this assay, the amidine replacement of the amide could enhance binding through ionic interactions with the catalytic residues of 11β-HSD1, representing a rational design strategy worth exploration.

Antiparasitic Drug Discovery: Picolinimidamide Scaffold for Antileishmanial Lead Development

Picolinimidamide-containing compounds have demonstrated significant activity against Leishmania donovani intracellular amastigotes, with arylimidamide-azole hybrid compound 24c (containing a picolinimidamide terminus) exhibiting an IC50 of 0.53 μM in vitro and efficacy in a murine visceral leishmaniasis model at 75 mg/kg/day p.o. [5]. Mono-arylimidamides containing single pyridylimidamide terminal groups achieved selectivity indexes of 2.4–100 (IC50 vs. J774 macrophages / IC50 vs. Leishmania) [6]. 6-Isopropylpicolinimidamide can serve as the picolinimidamide warhead in novel mono-arylimidamide designs, where the 6-isopropyl group contributes to the lipophilic character necessary for intracellular parasite membrane penetration.

Quote Request

Request a Quote for 6-Isopropylpicolinimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.